![molecular formula C3H11NO3S3 B12644505 Ammonium 2,3-dimercaptopropanesulphonate CAS No. 78286-02-9](/img/structure/B12644505.png)
Ammonium 2,3-dimercaptopropanesulphonate
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Overview
Description
Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .
Scientific Research Applications
Heavy Metal Poisoning Treatment
DMPS is clinically utilized for treating heavy metal poisoning. Notable case studies include:
- Case Study 1 : Two patients exposed to mercury vapors were treated with DMPS. The treatment resulted in a marked decrease in the half-life of mercury excretion from 33.1 days to 11.2 days, with no significant adverse effects observed .
- Case Study 2 : In a clinical trial involving patients with acute poisoning from various heavy metals, DMPS demonstrated a high therapeutic index and lower toxicity compared to traditional antidotes .
Comparison with Other Chelators
DMPS has been compared with other chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA). A study found that DMPS was more effective than DMSA in reducing the renal burden of inorganic mercury .
Chelating Agent | Effectiveness | Toxicity Profile |
---|---|---|
DMPS | High | Lower than DMSA |
DMSA | Moderate | Higher than DMPS |
Pharmacokinetics and Dosage
DMPS can be administered orally or intravenously. Its pharmacokinetics reveal that it is rapidly absorbed and excreted through urine. Research indicates optimal dosing regimens for effective detoxification while minimizing side effects .
Safety and Efficacy
In multiple studies, DMPS has been shown to be safe for use in humans with minimal side effects. For example, in a cohort treated for acute heavy metal poisoning, recovery rates were significantly higher when DMPS was included in the treatment protocol .
Mechanism of Action
The mechanism of action of ammonium 2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metals. The compound’s sulfhydryl groups react with metal ions to form non-toxic, water-soluble complexes that are excreted from the body through urine . This process helps to reduce the toxic effects of heavy metals on the body’s enzyme systems and restore normal physiological functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A related chelating agent used for similar purposes.
Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent with a broader range of applications.
Uniqueness
Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .
Biological Activity
Ammonium 2,3-dimercaptopropanesulphonate (DMPS) is a chelating agent widely studied for its ability to bind heavy metals and facilitate their excretion from the body. This compound has garnered attention in both clinical and experimental settings for its therapeutic potential in treating heavy metal poisoning, particularly mercury. This article provides a comprehensive overview of the biological activity of DMPS, including mechanisms of action, case studies, and research findings.
DMPS functions primarily as a dithiol chelator, forming stable complexes with heavy metals. The mechanism by which DMPS operates involves several key processes:
- Chelation : DMPS binds to heavy metals such as mercury, cadmium, and lead, reducing their bioavailability and promoting their excretion via urine. This chelation is crucial in mitigating the toxic effects of these metals on biological systems .
- Renal Protection : Studies have shown that DMPS can protect renal tubular cells from mercury toxicity. In isolated perfused kidney segments, DMPS administration significantly reduced the uptake and accumulation of inorganic mercury, indicating its protective role against renal damage .
- Alteration of Metal Transport : DMPS is transported by the organic anion transport system in renal cells. This transport mechanism is linked to its therapeutic effects, allowing it to extract cellular mercury while being transported into the luminal compartment .
Case Studies
Several clinical case studies highlight the efficacy of DMPS in treating heavy metal poisoning:
- Mercury Poisoning : Two patients with mercury intoxication from industrial exposure were treated with DMPS. The treatment resulted in a dramatic decrease in the urinary half-life of mercury from 33.1 days to 11.2 days. Notably, no significant toxic effects related to DMPS were observed during therapy .
- Dental Amalgam Exposure : In a study involving eleven subjects concerned about mercury toxicity from dental amalgams, intravenous administration of DMPS led to a significant increase in urinary excretion of mercury (up to 107-fold) and essential trace elements like copper and zinc .
- Animal Studies : Research on F-344 rats exposed to methylmercury demonstrated that DMPS effectively reduced mercury levels in blood and tissues following treatment. A single injection of DMPS resulted in significant increases in urinary mercury excretion while decreasing tissue concentrations .
Research Findings
Extensive research has been conducted on the biological activity of DMPS, revealing important insights:
- Tissue-Specific Effects : DMPS has been shown to selectively deplete mercury levels in specific tissues such as kidneys and brain, with a pronounced effect on methylmercury compared to inorganic mercury .
- Safety Profile : Clinical studies indicate that DMPS has a favorable safety profile compared to other chelators like dimercaprol. Adverse effects are minimal, primarily involving transient reductions in trace element concentrations .
- Potential for Broader Applications : Beyond heavy metal detoxification, recent studies suggest that DMPS may have applications in treating conditions like hemotoxic snakebites due to its ability to mitigate venom effects when administered shortly after exposure .
Summary Table of Key Research Findings
Properties
CAS No. |
78286-02-9 |
---|---|
Molecular Formula |
C3H11NO3S3 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
azanium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |
InChI Key |
IEMMVNULOJVGIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[NH4+] |
Origin of Product |
United States |
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